molecular formula C23H41NOSi B587171 (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-45-3

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

Cat. No. B587171
CAS RN: 672314-45-3
M. Wt: 375.672
InChI Key: HSNLWMTVQLXSCZ-NDUMYTTKSA-N
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Description

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, also known as (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, is a useful research compound. Its molecular formula is C23H41NOSi and its molecular weight is 375.672. The purity is usually 95%.
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Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

The application of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine in scientific research is highlighted in its use in catalytic non-enzymatic kinetic resolution (KR). This process is critical in asymmetric organic synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. Non-enzymatic KR, utilizing chiral catalysts, has gained popularity due to the advancement in chiral catalyst development, offering a significant alternative to enzymatic resolution methods. This approach is pivotal for synthesizing enantiopure compounds, essential in pharmaceuticals and other applications where the chirality of molecules can influence their biological activity and properties (Pellissier, 2011).

Advanced Synthesis & Catalysis

The review by H. Pellissier in Advanced Synthesis & Catalysis delves into the principal developments of catalytic non-enzymatic KR, covering a broad range of compounds such as alcohols, epoxides, amines, alkenes, carbonyl derivatives, sulfur compounds, and ferrocenes. This extensive review provides insights into the various methodologies developed for KR, underscoring the significance of non-enzymatic approaches in the field of asymmetric synthesis. The advancements in chiral catalyst design and application have opened new avenues for the efficient synthesis of chiral molecules, highlighting the role of catalytic non-enzymatic KR in modern organic synthesis (Pellissier, 2011).

properties

IUPAC Name

(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-[(1R)-1-phenylethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3/t18-,19-,20?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLWMTVQLXSCZ-NDUMYTTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

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